ethyl [(1-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate
CAS No.:
Cat. No.: VC15005083
Molecular Formula: C18H16O5
Molecular Weight: 312.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H16O5 |
|---|---|
| Molecular Weight | 312.3 g/mol |
| IUPAC Name | ethyl 2-(1-methyl-6-oxobenzo[c]chromen-3-yl)oxyacetate |
| Standard InChI | InChI=1S/C18H16O5/c1-3-21-16(19)10-22-12-8-11(2)17-13-6-4-5-7-14(13)18(20)23-15(17)9-12/h4-9H,3,10H2,1-2H3 |
| Standard InChI Key | MUDVZUHASCEVLB-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)COC1=CC2=C(C(=C1)C)C3=CC=CC=C3C(=O)O2 |
Introduction
Structural and Molecular Characteristics
Core Architecture and Functional Groups
The compound’s structure features a benzo[c]chromen-6-one core, a bicyclic system comprising fused benzene and pyran rings. Positional substitutions include a methyl group at the 1-position and an ethoxyacetate moiety at the 3-position. The ethoxyacetate group introduces ester functionality, enhancing the molecule’s lipophilicity and potential for interactions with biological targets.
The IUPAC name, ethyl 2-(1-methyl-6-oxobenzo[c]chromen-3-yl)oxyacetate, systematically describes these substituents. Critical bond lengths and angles, inferred from analogous benzochromene derivatives, suggest planarity in the aromatic system and slight distortion in the pyran ring due to steric effects .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 312.3 g/mol | |
| IUPAC Name | ethyl 2-(1-methyl-6-oxobenzo[c]chromen-3-yl)oxyacetate | |
| Canonical SMILES | CCOC(=O)COC1=CC2=C(C(=C1)C)C3=CC=CC=C3C(=O)O2 |
Spectroscopic and Crystallographic Insights
While X-ray crystallographic data for this specific compound are unavailable, related benzochromenes exhibit monoclinic crystal systems with space group and unit cell parameters approximating . These metrics suggest moderate intermolecular interactions, likely dominated by van der Waals forces and hydrogen bonding involving the carbonyl oxygen.
Nuclear Magnetic Resonance (NMR) spectra would predictably show distinct signals for the methyl group (), ethoxy protons (), and aromatic protons (). Mass spectrometry would yield a molecular ion peak at , consistent with the molecular weight.
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of ethyl [(1-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate likely involves multi-step organic transformations. A plausible route includes:
-
Formation of the Benzochromene Core: Condensation of a substituted phenol with a β-keto ester under acid catalysis .
-
Esterification: Introduction of the ethoxyacetate group via nucleophilic acyl substitution, employing ethyl chloroacetate in the presence of a base.
For example, analogous compounds are synthesized using toluene as a solvent and -toluenesulfonic acid as a catalyst, with reaction monitoring via thin-layer chromatography (TLC) . Purification typically involves extraction with ethyl acetate, drying over anhydrous , and column chromatography .
Optimization Challenges
Key challenges include regioselectivity in chromene ring formation and minimizing side reactions such as over-esterification. Yield optimization may require precise control of reaction temperature (80–100°C) and stoichiometric ratios of reactants .
Physicochemical Properties
Solubility and Stability
The compound’s solubility profile is influenced by its ester and ketone groups. It is expected to exhibit limited solubility in polar solvents like water but moderate solubility in dimethyl sulfoxide (DMSO) and dichloromethane. Stability studies under ambient conditions are lacking, but analogous chromenes show susceptibility to hydrolysis in alkaline media, necessitating storage in anhydrous environments.
Thermal Properties
Differential Scanning Calorimetry (DSC) of similar compounds reveals melting points between 160–180°C, suggesting comparable thermal behavior . The ethyl acetate moiety may lower the melting point relative to unsubstituted benzochromenes.
Analytical and Regulatory Considerations
Quality Control Metrics
High-Performance Liquid Chromatography (HPLC) methods using C18 columns and UV detection at 254 nm are recommended for purity assessment. Regulatory guidelines emphasize compliance with ICH Q3A/B standards for impurities (<0.1%) .
Future Directions and Applications
Drug Development Prospects
Structural modifications, such as replacing the ethyl group with bulkier alkyl chains, could enhance bioavailability and target affinity. Computational docking studies are needed to identify potential protein targets, such as tyrosine kinases or DNA topoisomerases.
Material Science Applications
The planar aromatic system and ester functionality make this compound a candidate for organic semiconductors or fluorescent probes. Research into its photophysical properties, including absorbance/emission spectra, is warranted.
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